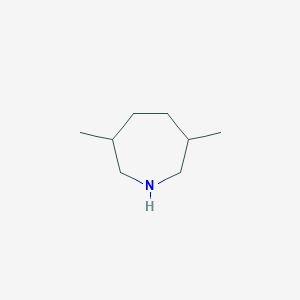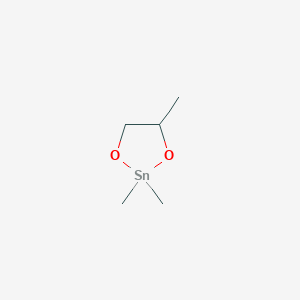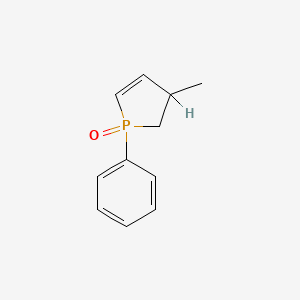
2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide is a chemical compound with the molecular formula C11H13OP. It is also known by other names such as 3-Methyl-1-phenyl-2-phospholene-1-oxide . This compound is characterized by its unique structure, which includes a phosphole ring with a phenyl and a methyl group attached. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide typically involves the reaction of phenylphosphine with acrolein followed by oxidation. The reaction conditions often include the use of solvents such as toluene and catalysts like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phospholes, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in intramolecular aza-Wittig cyclization reactions and polymerization reactions.
Medicine: Its derivatives are being studied for their anticancer activity.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide involves its role as a catalyst in various chemical reactions. The compound interacts with substrates to form intermediate complexes, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
- 1H-Phosphole, 2,3-dihydro-1-methoxy-4-methyl-, 1-oxide
- 1H-Phosphole, 1-chloro-2,3-dihydro-4-methyl-, 1-oxide
- 3-Methyl-1-phenyl-3-phospholene 1-oxide
Comparison: Compared to similar compounds, 2,3-Dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide is unique due to its specific structure and the presence of both phenyl and methyl groups. This unique structure imparts distinct reactivity and catalytic properties, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
60031-54-1 |
|---|---|
Fórmula molecular |
C11H13OP |
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
3-methyl-1-phenyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Clave InChI |
HAXGJIFBSLNBTA-UHFFFAOYSA-N |
SMILES canónico |
CC1CP(=O)(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


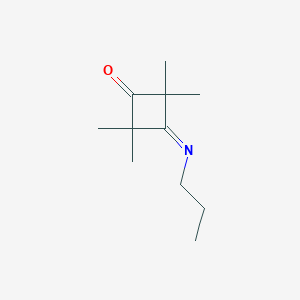
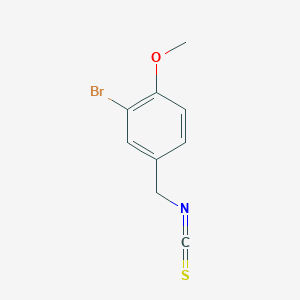
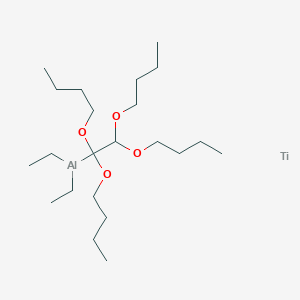
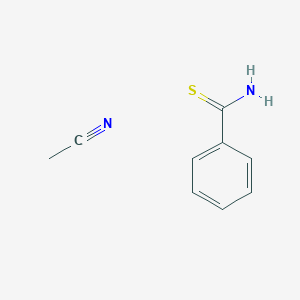
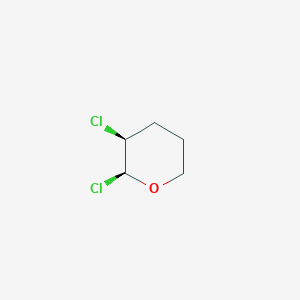
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)


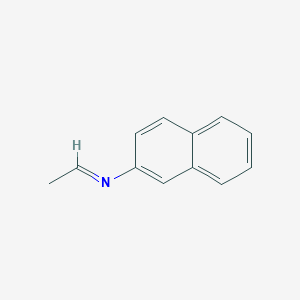
![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)


